molecular formula C8H12O B14381655 (1S,4S)-4-Ethenylcyclohex-2-en-1-ol CAS No. 88301-29-5

(1S,4S)-4-Ethenylcyclohex-2-en-1-ol

Cat. No.: B14381655
CAS No.: 88301-29-5
M. Wt: 124.18 g/mol
InChI Key: OWCQVYQHUWHKBK-JGVFFNPUSA-N
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Description

(1S,4S)-4-Ethenylcyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an ethenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-Ethenylcyclohex-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which are subjected to specific reagents and catalysts to achieve the desired product. For instance, the reaction of cyclohexene with a hydroxylating agent in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(1S,4S)-4-Ethenylcyclohex-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (1S,4S)-4-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,4S)-4-Ethenylcyclohex-2-en-1-ol include:

Uniqueness

What sets this compound apart is its unique combination of a hydroxyl group and an ethenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

88301-29-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,4S)-4-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2-3,5,7-9H,1,4,6H2/t7-,8+/m0/s1

InChI Key

OWCQVYQHUWHKBK-JGVFFNPUSA-N

Isomeric SMILES

C=C[C@@H]1CC[C@@H](C=C1)O

Canonical SMILES

C=CC1CCC(C=C1)O

Origin of Product

United States

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